Azanator maleate
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Overview
Description
Azanator maleate is a bronchodilator. Bronchodilators may be used in cases of chronic cough and cystic fibrosis.
Scientific Research Applications
Periodontitis Treatment : A study by Feng and Liu (2017) explored the effects of a combination therapy of irsogladine maleate (IM) and azithromycin (AZM) on inflammation in lipopolysaccharide (LPS)-induced gingival epithelial cells. This research may suggest potential applications of similar compounds in periodontitis treatment (Feng & Liu, 2017).
Pharmacokinetics and Pharmacodynamics : Gautam et al. (2011) investigated arterolane maleate, a synthetic trioxolane antimalarial compound, assessing its pharmacokinetics and pharmacodynamics in patients with P. falciparum malaria. This study contributes to understanding the drug's therapeutic benefits and dosage optimization (Gautam et al., 2011).
Drug Stability and Form Transition : Sigfridsson, Lindsjö, and Paulsson (2019) examined AZ3411, a lead compound for Inflammatory Bowel Disease (IBD) treatment, focusing on its stability and solid-state transitions under different conditions. This research is crucial for pharmaceutical assessment and development (Sigfridsson, Lindsjö, & Paulsson, 2019).
Transdermal Drug Delivery : Touitou (1986) explored the skin permeation profiles of midazolam maleate from various solvent systems. This research contributes to the development of transdermal drug delivery systems (Touitou, 1986).
Analytical Techniques for Drug Assessment : Kotak, Tanna, Patel, and Patel (2021) critically reviewed various analytical techniques for assessing asenapine maleate in pharmaceutical and biological matrices. This research informs robust method development for drug quantification (Kotak, Tanna, Patel, & Patel, 2021).
properties
CAS RN |
39624-65-2 |
---|---|
Product Name |
Azanator maleate |
Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C18H18N2O.C4H4O4/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18;5-3(6)1-2-4(7)8/h2-7,10H,8-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
QXBGSDYYBBNBPB-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
39624-65-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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